molecular formula C26H30N4O5S2 B12143939 ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate

Cat. No.: B12143939
M. Wt: 542.7 g/mol
InChI Key: UYGCZRFLXJVMGM-ZHZULCJRSA-N
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Description

Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of the piperidine and thiazolidine moieties. Key steps include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This involves cyclization reactions using appropriate precursors under controlled conditions.

    Introduction of the Piperidine Ring: This step often requires nucleophilic substitution reactions.

    Formation of the Thiazolidine Ring: This is achieved through condensation reactions involving thioamides and aldehydes or ketones.

    Final Assembly: The final compound is assembled through esterification reactions to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can modify the piperidine or thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1-piperidinecarboxylate
  • 4-(3-methoxyphenyl)piperazin-1-yl(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone

Uniqueness

Ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is unique due to its intricate structure, which combines multiple functional groups and heterocyclic rings. This complexity provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound ethyl 1-(9-methyl-4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound features several functional groups that contribute to its biological properties:

  • Pyrimidine and Pyridine Rings : These heterocyclic structures are known for their roles in nucleic acid metabolism and as pharmacophores in various drugs.
  • Thiazolidin Derivative : This moiety is associated with anti-inflammatory and antimicrobial activities.
  • Piperidine Ring : Often involved in drug design for central nervous system effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar pyrimidine-based compounds. For instance, derivatives of pyrimidine exhibited significant activity against various Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Streptococcus pneumoniae .

CompoundMIC (µg/mL)Target Organism
Compound A0.5S. aureus
Compound B0.75S. pneumoniae
Ethyl Compound0.25L. monocytogenes

Anticancer Activity

The biological activity of pyrimidine derivatives has also been explored in cancer research. For example, certain compounds demonstrated the ability to inhibit cell proliferation in various cancer cell lines, inducing apoptosis and cell cycle arrest at the G2/M phase . The ethyl compound's structural features may enhance its interaction with targets involved in cancer cell signaling pathways.

Toxicity Studies

Toxicological assessments are crucial for evaluating the safety profile of new compounds. In studies involving similar structures, no acute toxicity was observed at high doses (up to 2000 mg/kg) in animal models, indicating a favorable safety margin .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study focusing on the synthesis of thiazolidin derivatives showed that modifications similar to those found in the ethyl compound led to enhanced antimicrobial efficacy against resistant strains of bacteria .
  • Cancer Cell Line Studies : Research on pyrido[1,2-a]pyrimidine derivatives indicated significant cytotoxic effects on human cancer cell lines, suggesting that ethyl 1-(9-methyl...) could be a candidate for further development as an anticancer agent .

Properties

Molecular Formula

C26H30N4O5S2

Molecular Weight

542.7 g/mol

IUPAC Name

ethyl 1-[9-methyl-4-oxo-3-[(Z)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C26H30N4O5S2/c1-3-34-25(33)17-8-11-28(12-9-17)22-19(23(31)29-10-4-6-16(2)21(29)27-22)14-20-24(32)30(26(36)37-20)15-18-7-5-13-35-18/h4,6,10,14,17-18H,3,5,7-9,11-13,15H2,1-2H3/b20-14-

InChI Key

UYGCZRFLXJVMGM-ZHZULCJRSA-N

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5CCCO5

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5CCCO5

Origin of Product

United States

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